![molecular formula C9H7N5O B141120 3-amino-2H-triazino[5,4-b]indol-4-one CAS No. 135086-97-4](/img/structure/B141120.png)
3-amino-2H-triazino[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2H-triazino[5,4-b]indol-4-one is a heterocyclic compound with a triazine ring fused to an indole ring. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
3-amino-2H-triazino[5,4-b]indol-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. The compound has also been investigated for its potential as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of 3-amino-2H-triazino[5,4-b]indol-4-one is not fully understood. However, studies have suggested that the compound may exert its anticancer activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-amino-2H-triazino[5,4-b]indol-4-one can induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the growth of various fungi and bacteria. In addition, the compound has been investigated for its potential as a fluorescent probe for biological imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-amino-2H-triazino[5,4-b]indol-4-one is its potential as a versatile scaffold for the design of new anticancer agents. However, the compound has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
For research on 3-amino-2H-triazino[5,4-b]indol-4-one include the development of new synthetic methods for the compound, the investigation of its potential as a fluorescent probe for biological imaging, and the design of new anticancer agents based on the compound's structure. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields, such as materials science and organic synthesis.
Méthodes De Synthèse
The synthesis of 3-amino-2H-triazino[5,4-b]indol-4-one is a multi-step process that involves the reaction of 2-aminobenzamide with cyanogen bromide to form 2-cyano-N-(2-aminophenyl)acetamide. This intermediate is then reacted with 1,2-diaminobenzene to form the triazine ring. The resulting compound is then cyclized with formic acid to yield 3-amino-2H-triazino[5,4-b]indol-4-one.
Propriétés
Numéro CAS |
135086-97-4 |
|---|---|
Nom du produit |
3-amino-2H-triazino[5,4-b]indol-4-one |
Formule moléculaire |
C9H7N5O |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
3-amino-5H-triazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H7N5O/c10-14-9(15)8-7(12-13-14)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2 |
Clé InChI |
DGBPUSDRECMGFB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(N=N3)N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
Synonymes |
3-amino-5H-1,2,3-triazin(5,4b)indol-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



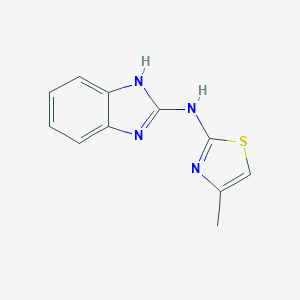
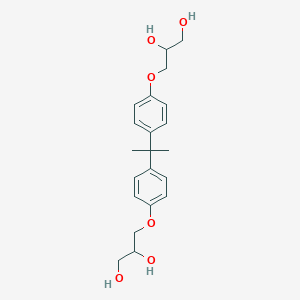
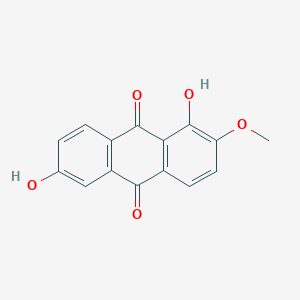
![Triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide](/img/structure/B141046.png)
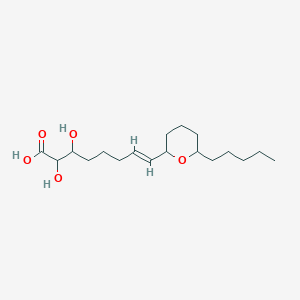
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
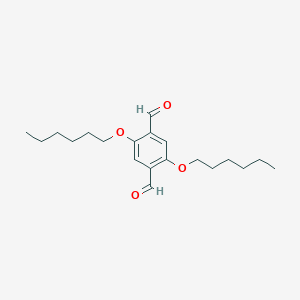
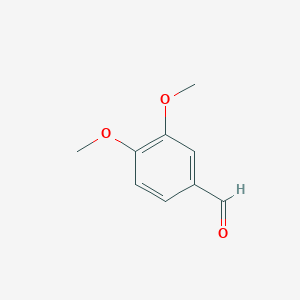
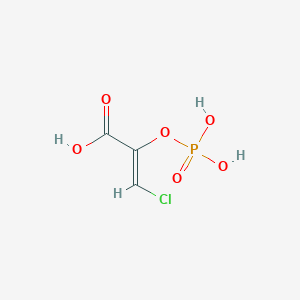
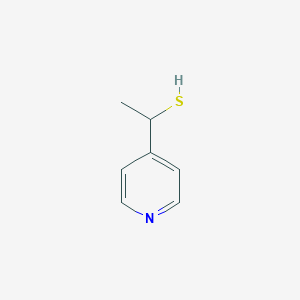
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
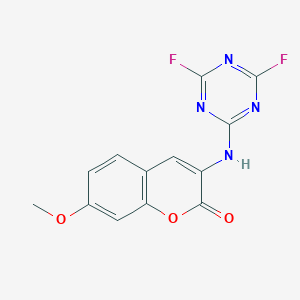
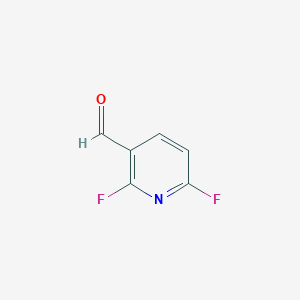
![[2-[(E)-dimethylaminomethylideneamino]-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-3-yl]methyl 2,2-dimethylpropanoate](/img/structure/B141075.png)